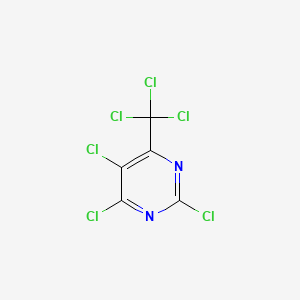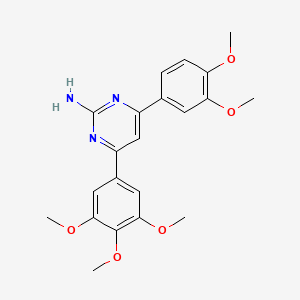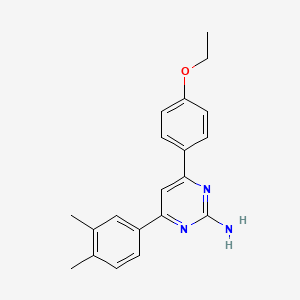
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CPDP) is an organic compound with a wide range of applications in scientific research. It has a unique structure combining two aromatic rings with a pyrimidine ring, which makes it a potential scaffold for drug design. CPDP has been extensively studied in recent years due to its potential to be used in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many scientific research applications, including drug design and medicinal chemistry. In drug design, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used as a scaffold for the design of novel therapeutic agents. In medicinal chemistry, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be used to synthesize new compounds with potential therapeutic applications. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been used in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is believed to act as an inhibitor of enzymes and receptors. It binds to these molecules and inhibits their activity, thus preventing the action of certain biological processes. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of a complex between 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and the target molecule.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes and receptors, as well as modulate the activity of certain hormones. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications. Additionally, it is relatively inexpensive compared to other compounds. However, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, there is still a lack of understanding of the exact mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, which can limit its use in certain experiments.
Zukünftige Richtungen
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has many potential future applications. It could be used to develop new drugs and therapeutic agents, as well as to study enzyme inhibition and receptor binding. Additionally, further research could be done to better understand the mechanism of action of 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine and its effects on biochemical and physiological processes. 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could also be used to study the effects of environmental toxins and pollutants on biological systems. Additionally, 4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine could be used as a scaffold for the design of novel compounds with potential therapeutic applications.
Synthesemethoden
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde in the presence of a catalyst such as piperidine. This reaction produces 4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine. The second step involves the reduction of the nitro group to an amine group, which is done using sodium borohydride.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-7-8-13(9-12(11)2)16-10-17(22-18(20)21-16)14-5-3-4-6-15(14)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJFUEFTHFIAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)












